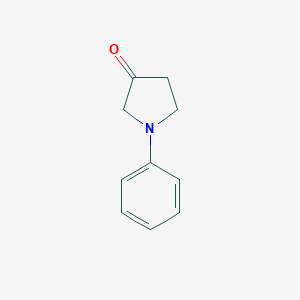

1-Phenylpyrrolidin-3-one

概要

説明

1-Phenylpyrrolidin-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C10H11NO. It is a five-membered lactam with a phenyl group attached to the nitrogen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis.

準備方法

1-Phenylpyrrolidin-3-one can be synthesized through various methods. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity to the reaction . Another approach involves the reaction of maleic anhydride with aromatic amines, followed by ring closure to form the pyrrolidinone structure . Industrial production methods often utilize microwave-assisted organic synthesis to enhance efficiency and support green chemistry principles .

化学反応の分析

Oxidation Reactions

The carbonyl group in 1-phenylpyrrolidin-3-one is susceptible to oxidation under controlled conditions. For example:

- TEMPO/NaOCl System : Oxidation of structurally related 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol with catalytic TEMPO and NaOCl yielded trace oxidized products but resulted in chlorinated byproducts due to reagent incompatibility .

- Dess-Martin Periodinane : Attempted oxidation of similar substrates led to complete consumption of starting material, though no identifiable product formed .

Table 1: Oxidation Attempts of Pyrrolidinone Derivatives

| Oxidant | Solvent | Temp (°C) | Outcome | Source |

|---|---|---|---|---|

| TEMPO + NaOCl | Isopropyl acetate | 25 | Trace product, chlorinated byproducts | |

| Dess-Martin Periodinane | DCM | 25 | No product identified |

Reduction Reactions

The ketone moiety undergoes reduction to form secondary alcohols or amines:

- Borane Dimethyl Sulfide (BMS) : Reduction of 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione with BMS in THF at 0°C generated 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol in 96% yield .

- RuCl3/PhSiH3 System : Catalytic hydrogenation of 5-methyl-1-phenylpyrrolidin-2-one with RuCl3 and phenylsilane at 50°C produced 2-methyl-1-phenylpyrrolidine in 80% yield .

Table 2: Reduction Pathways

Nucleophilic Additions

The carbonyl group participates in nucleophilic additions:

- Grignard Reagents : Reaction with organomagnesium reagents (e.g., MeMgBr) forms tertiary alcohols .

- Reductive Amination : Primary/secondary amines react with the ketone in the presence of NaBH3CN to yield substituted pyrrolidines .

Cycloaddition and Multicomponent Reactions

This compound serves as a precursor in cycloadditions:

- Diketen Cycloaddition : Reaction with benzoylmethyleneaniline N-oxide produced 2-acetoacetyl-5-benzoyl-1-phenylpyrrolidin-3-one via a [2+2] cycloaddition followed by rearrangement .

- Michael Additions : Organocatalyzed addition of ethyl isobutyrate to N-phenylmaleimide formed ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate in 96% yield under mild conditions .

Table 3: Cycloaddition and Multicomponent Reactions

Functionalization of the Pyrrolidine Ring

The nitrogen and adjacent carbons in the ring enable further modifications:

- Electrophilic Substitution : Halogenation or nitration at the phenyl group proceeds under standard aromatic substitution conditions.

- Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding carboxylic acids and amines.

科学的研究の応用

Medicinal Chemistry

1-Phenylpyrrolidin-3-one is pivotal in the development of pharmaceuticals targeting neurological and psychiatric disorders. Its structural properties enable it to serve as a versatile intermediate in synthesizing complex organic molecules.

Key Applications:

- Antidepressant Activity: Studies indicate that pyrrolidinone derivatives exhibit significant antidepressant effects, making them potential candidates for new treatments in psychiatry.

- Antidiabetic Activity: Research has shown that these compounds may possess antidiabetic properties, contributing to drug discovery for diabetes management.

Enzyme Interactions

This compound is utilized in studying enzyme interactions, particularly in understanding how it affects enzyme activity through inhibition or activation mechanisms.

Biochemical Properties:

- Enzyme Inhibition: this compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, demonstrating potential in treating conditions like Alzheimer's disease and diabetes .

Anti-inflammatory and Analgesic Potentials

Research indicates that derivatives of this compound have anti-inflammatory properties, which are crucial for developing new pain management therapies.

Case Study:

A synthesized compound derived from this compound showed significant efficacy in reducing edema in animal models, comparable to established anti-inflammatory drugs like aspirin .

Industrial Applications

In addition to its medicinal applications, this compound is also used in producing polymers and other industrial chemicals due to its chemical reactivity.

作用機序

The mechanism of action of 1-Phenylpyrrolidin-3-one involves its interaction with various molecular targets. It can act as a ligand for certain receptors, influencing their activity and leading to specific biological effects. Molecular docking studies have shown that it can interact with proteins such as Akt, which plays a role in cell signaling pathways .

類似化合物との比較

1-Phenylpyrrolidin-3-one is similar to other pyrrolidinone derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the five-membered lactam structure but differ in their substituents and biological activities. For example, pyrrolidin-2-one is known for its antimicrobial and anticancer properties, while pyrrolidin-2,5-dione has applications in anti-inflammatory and antidepressant therapies . The unique phenyl group in this compound contributes to its distinct chemical and biological properties.

Conclusion

This compound is a compound of great interest in various fields of research and industry. Its diverse synthetic routes, chemical reactivity, and wide range of applications make it a valuable compound for further study and development.

生物活性

1-Phenylpyrrolidin-3-one (also known as N-phenyl-3-pyrrolidinone) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{13}N O and features a pyrrolidine ring substituted with a phenyl group and a ketone functional group at the 3-position. This unique structure allows for various reactivity patterns and interactions with biological targets, making it a valuable compound in drug development.

The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of the phenyl group and the ketone enhances its binding affinity to various biological molecules, potentially modulating signaling pathways involved in inflammation, pain, and other physiological processes.

Key Mechanisms Include:

- Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, it has been demonstrated to inhibit COX-1 and COX-2 with varying degrees of selectivity .

- Antioxidant Activity : The compound also displays antioxidant properties, which may contribute to its therapeutic effects in oxidative stress-related conditions.

Biological Activities

This compound is associated with several biological activities:

- Anti-inflammatory : It has shown significant anti-inflammatory effects in various animal models. For example, in a carrageenan-induced paw edema model, doses of 10 mg/kg to 30 mg/kg resulted in a notable reduction in edema .

- Analgesic : The compound has demonstrated analgesic properties, providing relief from pain through central and peripheral mechanisms .

- Antimicrobial : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

- Antidiabetic : Some derivatives of pyrrolidinones have exhibited antidiabetic properties, indicating potential for development as new therapeutic agents for diabetes management.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- In Vitro Studies on COX Inhibition :

- In Vivo Anti-inflammatory Studies :

- Molecular Docking Studies :

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-(4-Methylphenyl)pyrrolidin-3-one | C_{12}H_{15}N O | Substituted phenyl group; potential differences in activity |

| 1-(2-Thienyl)pyrrolidin-3-one | C_{11}H_{13}N O S | Contains thiophene ring; offers unique electronic properties |

| 1-Phenylpyrrolidin-2-one | C_{11}H_{13}N O | Different position of the ketone; distinct reactivity |

特性

IUPAC Name |

1-phenylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZAZJLKSXIJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560978 | |

| Record name | 1-Phenylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128120-02-5 | |

| Record name | 1-Phenylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic data was used to elucidate the structure of 2-acetoacetyl-5-benzoyl-1-phenylpyrrolidin-3-one?

A1: The research paper mentions the use of "spectrometric methods" to confirm the structure of the synthesized compound []. While the specific techniques are not explicitly named, it's likely that a combination of the following were employed:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。